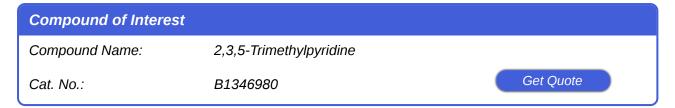


Application Notes and Protocols for N-oxidation of 2,3,5-Trimethylpyridine

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These application notes provide a detailed experimental protocol for the synthesis of **2,3,5-trimethylpyridine** N-oxide, a valuable intermediate in the production of pharmaceuticals such as omeprazole.[1][2] The described method utilizes hydrogen peroxide as the oxidizing agent in the presence of acetic acid.

Data Presentation

The following table summarizes the quantitative data for the N-oxidation of **2,3,5-trimethylpyridine** based on a representative experimental protocol.[2][3]



Parameter	Value
Reactants	
2,3,5-Trimethylpyridine	10.9 kg (89.2 moles)
Acetic Acid	30 liters
Hydrogen Peroxide (35% solution)	Initial: 3122 ml (35.67 moles), Additional: 936 ml (10.7 moles)
Reaction Conditions	
Temperature	90°C
Reaction Time	Stirred overnight, plus 3 hours after additional H ₂ O ₂
Work-up and Purification	
Sodium Hydroxide (10M)	To pH 10
Dichloromethane (CH ₂ Cl ₂)	3 x 10 liters for extraction
Drying Agent	MgSO ₄
Product	
2,3,5-Trimethylpyridine N-oxide	11.92 kg
Purity	94%

Experimental Protocol

This protocol details the synthesis of **2,3,5-trimethylpyridine** N-oxide.

Materials:

- 2,3,5-Trimethylpyridine
- Acetic Acid
- Hydrogen Peroxide (35% solution)



- Sodium Hydroxide (10M solution)
- Dichloromethane (CH₂Cl₂)
- Magnesium Sulfate (MgSO₄)

Equipment:

- 100-liter reaction vessel
- Stirrer
- Heating and cooling system
- Distillation apparatus
- Separatory funnel
- Filtration apparatus

Procedure:[2][3]

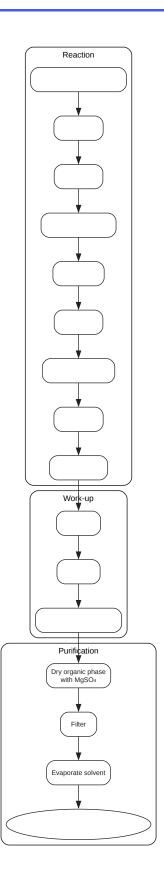
- Reaction Setup:
 - Add 10.9 kg (89.2 moles) of 2,3,5-trimethylpyridine and 30 liters of acetic acid to a 100-liter reaction vessel.
 - Raise the temperature of the mixture to 90°C and stir for 3 hours.
- Oxidation:
 - Cool the mixture to 60°C.
 - Add 3122 ml (35.67 moles) of a 35% hydrogen peroxide solution over a period of 1 hour.
 - Increase the temperature back to 90°C and stir the reaction mixture overnight.
 - After cooling to 40°C, add an additional 936 ml (10.7 moles) of the hydrogen peroxide solution over 1 hour.



- Reheat the mixture to 90°C and stir for an additional 3 hours.
- Allow the reaction mixture to stand overnight without heating.
- Work-up:
 - Distill off the excess acetic acid under vacuum.
 - To the remaining residue, add 10M sodium hydroxide solution until the pH reaches 10.
 - Add 10 liters of dichloromethane (CH₂Cl₂) and stir the mixture vigorously.
 - Separate the dichloromethane phase.
 - Extract the aqueous phase twice more with 10 liters of dichloromethane each time.
- Purification:
 - Combine the organic phases and dry them over magnesium sulfate (MgSO₄).
 - Filter the mixture to remove the drying agent.
 - Evaporate the filtrate to yield 2,3,5-trimethylpyridine N-oxide. The identity of the product can be confirmed using ¹H and ¹³C NMR.[2][3]

Diagrams





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Caption: Experimental workflow for the N-oxidation of **2,3,5-trimethylpyridine**.



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